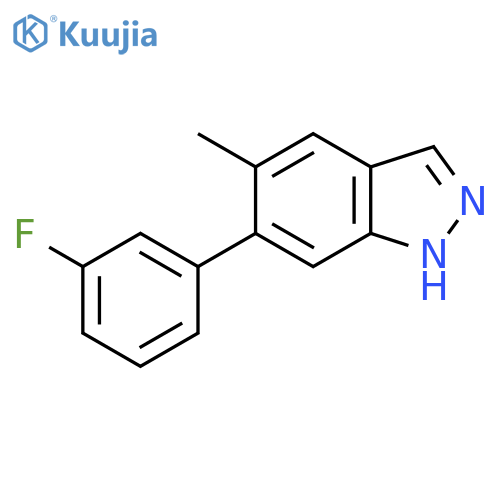Cas no 2172371-96-7 (6-(3-fluorophenyl)-5-methyl-1H-indazole)

2172371-96-7 structure
商品名:6-(3-fluorophenyl)-5-methyl-1H-indazole
6-(3-fluorophenyl)-5-methyl-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 6-(3-fluorophenyl)-5-methyl-1H-indazole
- EN300-1586387
- 2172371-96-7
-
- インチ: 1S/C14H11FN2/c1-9-5-11-8-16-17-14(11)7-13(9)10-3-2-4-12(15)6-10/h2-8H,1H3,(H,16,17)
- InChIKey: WIDIUBLWEBACCV-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C1=CC2=C(C=NN2)C=C1C
計算された属性
- せいみつぶんしりょう: 226.09062652g/mol
- どういたいしつりょう: 226.09062652g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
6-(3-fluorophenyl)-5-methyl-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1586387-0.5g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 0.5g |
$1180.0 | 2023-05-23 | ||
| Enamine | EN300-1586387-5.0g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 5g |
$3562.0 | 2023-05-23 | ||
| Enamine | EN300-1586387-2500mg |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 2500mg |
$2408.0 | 2023-09-24 | ||
| Enamine | EN300-1586387-100mg |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 100mg |
$1081.0 | 2023-09-24 | ||
| Enamine | EN300-1586387-0.25g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 0.25g |
$1131.0 | 2023-05-23 | ||
| Enamine | EN300-1586387-1.0g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 1g |
$1229.0 | 2023-05-23 | ||
| Enamine | EN300-1586387-0.1g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 0.1g |
$1081.0 | 2023-05-23 | ||
| Enamine | EN300-1586387-10.0g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 10g |
$5283.0 | 2023-05-23 | ||
| Enamine | EN300-1586387-0.05g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 0.05g |
$1032.0 | 2023-05-23 | ||
| Enamine | EN300-1586387-2.5g |
6-(3-fluorophenyl)-5-methyl-1H-indazole |
2172371-96-7 | 2.5g |
$2408.0 | 2023-05-23 |
6-(3-fluorophenyl)-5-methyl-1H-indazole 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
2172371-96-7 (6-(3-fluorophenyl)-5-methyl-1H-indazole) 関連製品
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
